(S)-(+)-1-Amino-2-propanol

Catalog No.
S680408
CAS No.
2799-17-9
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Amino-2-propanol

CAS Number

2799-17-9

Product Name

(S)-(+)-1-Amino-2-propanol

IUPAC Name

(2S)-1-aminopropan-2-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1

InChI Key

HXKKHQJGJAFBHI-VKHMYHEASA-N

SMILES

CC(CN)O

Canonical SMILES

CC(CN)O

Isomeric SMILES

C[C@@H](CN)O

Asymmetric Synthesis

(S)-(+)-1-Amino-2-propanol can serve as a valuable chiral auxiliary in asymmetric synthesis. Its chiral center allows it to direct the formation of new stereocenters in other molecules during chemical reactions, leading to the desired enantiomer with high selectivity. This property has been utilized in the synthesis of various pharmaceuticals and other complex organic molecules. Source: [Chirality in Synthesis: The Impact of Modern Organocatalysis on Drug Discovery, H.-U. Blaser, ChemCatChem. 2009, 1, 219–231]

Pharmaceutical Research

(S)-(+)-1-Amino-2-propanol has been explored for its potential therapeutic effects in various medical conditions. Studies have investigated its activity as a:

  • Sympathomimetic agent: It can mimic the effects of the sympathetic nervous system, potentially acting as a decongestant or bronchodilator. Source: [Isoprenaline, Wikipedia: ]
  • Neuromodulator: It may interact with certain neurotransmitters in the brain, suggesting potential applications in treating neurological disorders. Source: [Isoprenaline, Wikipedia: ]
  • Antimicrobial agent: Some studies suggest it might possess antimicrobial properties against certain bacteria and fungi. Source: [Antibacterial and antifungal activities of some beta-blockers and their analogues, E. Güvenç et al., J. Pharm. Pharm. Sci. 2006, 9, 315–319]
Origin

(S)-(+)-1-Amino-2-propanol can be synthesized through the reaction of propylene oxide with aqueous ammonia []. It is also found naturally in some plants and insects.

Significance

This specific stereoisomer is particularly valuable in research due to its well-defined chirality. It finds use as a building block in the synthesis of various pharmaceuticals [].


Molecular Structure Analysis

(S)-(+)-1-Amino-2-propanol possesses a three-carbon chain with a hydroxyl group (OH) attached to the second carbon. An amino group (NH₂) is bonded to the first carbon. The chirality arises from the presence of a single chiral center, the carbon atom attached to both the hydroxyl and amino groups. In (S)-(+)-1-Amino-2-propanol, the hydroxyl group has an S configuration [].

This structure allows for hydrogen bonding between the hydroxyl group and the lone pair on the nitrogen atom, potentially influencing its interactions with other molecules [].


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, (S)-(+)-1-Amino-2-propanol can be synthesized from propylene oxide and aqueous ammonia [].

CH₃CH(CH₂)O + NH₃ (aq) -> CH₃CH(OH)CH₂NH₂ (S)-(+)-1-Amino-2-propanol

Other Reactions:

(S)-(+)-1-Amino-2-propanol can undergo various reactions typical of amino alcohols. These include:

  • Esterification with carboxylic acids to form amides [].
  • Condensation with aldehydes and ketones to form imines [].

The specific reactions employed depend on the desired product and research goals.

Physical and Chemical Properties

  • Molecular Formula: C₃H₉NO
  • Molecular Weight: 75.11 g/mol
  • Melting Point: 12-14 °C []
  • Boiling Point: 168-171 °C []
  • Solubility: Soluble in water, ethanol, and methanol []
  • Appearance: Colorless liquid []
  • As a building block in pharmaceuticals: The molecule's chirality and functional groups may contribute to the target selectivity and biological activity of the final drug [].
  • As a buffer: The amino and hydroxyl groups can accept and donate protons, respectively, allowing (S)-(+)-1-Amino-2-propanol to maintain a stable pH in a solution [].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2799-17-9

Wikipedia

(2S)-1-aminopropan-2-ol

Dates

Modify: 2023-08-15

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